methyl 4-{2-[2-(furan-2-amido)-1,3-thiazol-4-yl]acetamido}benzoate

Catalog No.
S6831534
CAS No.
921820-08-8
M.F
C18H15N3O5S
M. Wt
385.4 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
methyl 4-{2-[2-(furan-2-amido)-1,3-thiazol-4-yl]ac...

CAS Number

921820-08-8

Product Name

methyl 4-{2-[2-(furan-2-amido)-1,3-thiazol-4-yl]acetamido}benzoate

IUPAC Name

methyl 4-[[2-[2-(furan-2-carbonylamino)-1,3-thiazol-4-yl]acetyl]amino]benzoate

Molecular Formula

C18H15N3O5S

Molecular Weight

385.4 g/mol

InChI

InChI=1S/C18H15N3O5S/c1-25-17(24)11-4-6-12(7-5-11)19-15(22)9-13-10-27-18(20-13)21-16(23)14-3-2-8-26-14/h2-8,10H,9H2,1H3,(H,19,22)(H,20,21,23)

InChI Key

DTBVLPXUQJYSGA-UHFFFAOYSA-N

SMILES

COC(=O)C1=CC=C(C=C1)NC(=O)CC2=CSC(=N2)NC(=O)C3=CC=CO3

Canonical SMILES

COC(=O)C1=CC=C(C=C1)NC(=O)CC2=CSC(=N2)NC(=O)C3=CC=CO3

Methyl 4-{2-[2-(furan-2-amido)-1,3-thiazol-4-yl]acetamido}benzoate is a complex organic compound characterized by its unique structure, which includes a methyl ester group, an acetamido group, a thiazole ring, and a furan moiety. The chemical formula for this compound is C15H16N2O3SC_{15}H_{16}N_{2}O_{3}S, and it has a molecular weight of approximately 316.36 g/mol. The presence of the furan and thiazole rings suggests potential biological activity, making this compound of interest in medicinal chemistry.

Typical of amides and esters. Notably:

  • Hydrolysis: Methyl 4-{2-[2-(furan-2-amido)-1,3-thiazol-4-yl]acetamido}benzoate can be hydrolyzed under acidic or basic conditions to yield the corresponding carboxylic acid and amine.
  • Acylation: The amine functional group can participate in acylation reactions, allowing for the introduction of various acyl groups.
  • Reduction: The thiazole ring may undergo reduction reactions, potentially altering its biological properties.

The biological activity of methyl 4-{2-[2-(furan-2-amido)-1,3-thiazol-4-yl]acetamido}benzoate is primarily attributed to its structural components. Compounds containing thiazole and furan rings are often investigated for their antimicrobial, anti-inflammatory, and anticancer properties. Preliminary studies suggest that derivatives of thiazole exhibit significant activity against various bacterial strains and show promise in cancer therapy through apoptosis induction in cancer cells.

Synthesis of methyl 4-{2-[2-(furan-2-amido)-1,3-thiazol-4-yl]acetamido}benzoate can be achieved through several methods:

  • Condensation Reaction: A common method involves the condensation of methyl 4-aminobenzoate with furan-2-carboxylic acid derivatives under acidic conditions to form the desired amide.
  • Thiazole Formation: The thiazole ring can be synthesized via cyclization reactions involving appropriate precursors such as α-bromo ketones and thiourea.
  • Final Esterification: The final product can be obtained by esterifying the carboxylic acid with methanol in the presence of an acid catalyst.

Methyl 4-{2-[2-(furan-2-amido)-1,3-thiazol-4-yl]acetamido}benzoate has potential applications in:

  • Pharmaceuticals: Due to its anticipated biological activity, it may serve as a lead compound in drug development targeting infections or cancer.
  • Agricultural Chemicals: Its antimicrobial properties may be explored for use in crop protection products.

Interaction studies involving methyl 4-{2-[2-(furan-2-amido)-1,3-thiazol-4-yl]acetamido}benzoate could focus on:

  • Protein Binding: Investigating how this compound interacts with various proteins could provide insights into its mechanism of action.
  • Receptor Binding Assays: Understanding its binding affinity to specific receptors involved in disease pathways could help elucidate its therapeutic potential.

Similar compounds include:

  • Methyl 4-(2-amino-thiazol-4-yl)benzoate
    • Structure: Lacks the furan moiety.
    • Activity: Known for antimicrobial properties but may differ in potency.
  • Furan-2-carboxylic acid
    • Structure: Simpler structure without the thiazole or amide functionalities.
    • Activity: Exhibits some biological activity but not as broad as that of the target compound.
  • Thiazole derivatives
    • Structure: Various substitutions on the thiazole ring.
    • Activity: Often exhibit significant antimicrobial and anticancer activities but vary widely based on substituents.

Uniqueness

Methyl 4-{2-[2-(furan-2-amido)-1,3-thiazol-4-yl]acetamido}benzoate stands out due to its combination of both thiazole and furan moieties which may enhance its biological activity compared to other similar compounds. This unique structural arrangement could lead to novel mechanisms of action, making it a valuable candidate for further research in medicinal chemistry.

XLogP3

2.2

Hydrogen Bond Acceptor Count

7

Hydrogen Bond Donor Count

2

Exact Mass

385.07324176 g/mol

Monoisotopic Mass

385.07324176 g/mol

Heavy Atom Count

27

Dates

Last modified: 11-23-2023

Explore Compound Types